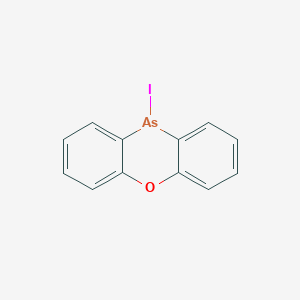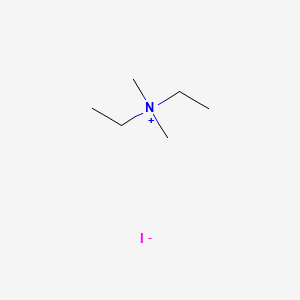
Ammonium, diethyldimethyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, diethyldimethyl-, iodide is a quaternary ammonium compound with the chemical formula (C_2H_5)_2(CH_3)_2N+I-. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a white crystalline solid that is highly soluble in water and ethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, diethyldimethyl-, iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of diethyldimethylamine with methyl iodide. The reaction is carried out in a polar solvent such as acetonitrile or ethanol, and the mixture is heated to promote the reaction. The general reaction is as follows:
(C2H5)2(CH3)N+CH3I→(C2H5)2(CH3)2N+I−
Industrial Production Methods
In industrial settings, the production of quaternary ammonium compounds like this compound often involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The use of environmentally friendly alkylating agents, such as dimethyl carbonate, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ammonium, diethyldimethyl-, iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Precipitation Reactions: It can form precipitates with certain anions, such as silver nitrate, to produce silver iodide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include silver nitrate, sodium hydroxide, and other nucleophiles.
Redox Reactions: Strong oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Precipitation: Silver nitrate is commonly used to test for the presence of iodide ions.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, with silver nitrate, silver iodide is formed.
Redox: Products vary based on the specific redox reaction conditions.
Scientific Research Applications
Ammonium, diethyldimethyl-, iodide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ammonium, diethyldimethyl-, iodide involves its interaction with cellular membranes. The positively charged ammonium ion interacts with the negatively charged components of the cell membrane, disrupting its integrity and leading to cell lysis. This mechanism is particularly effective against bacteria and other microorganisms .
Comparison with Similar Compounds
Similar Compounds
- Ammonium, dimethyldioctyl-, chloride
- Ammonium, trimethyl-, bromide
- Ammonium, tetramethyl-, chloride
Uniqueness
Ammonium, diethyldimethyl-, iodide is unique due to its specific alkyl chain length and iodide counterion, which confer distinct solubility and reactivity properties. Compared to other quaternary ammonium compounds, it may exhibit different antimicrobial efficacy and solubility characteristics .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it valuable for research and industrial purposes. Understanding its preparation, reactions, and applications can help in leveraging its potential for innovative solutions in chemistry, biology, medicine, and industry.
Properties
CAS No. |
4325-24-0 |
|---|---|
Molecular Formula |
C6H16IN |
Molecular Weight |
229.10 g/mol |
IUPAC Name |
diethyl(dimethyl)azanium;iodide |
InChI |
InChI=1S/C6H16N.HI/c1-5-7(3,4)6-2;/h5-6H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
OBEQINWXOHWYAG-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(C)CC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-Dichlorophenyl)-3-(2-methylpropyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14169872.png)
![4-ethyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14169880.png)
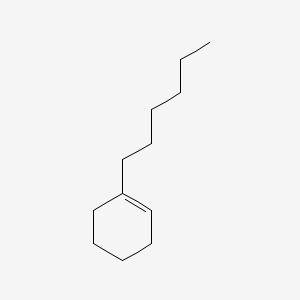

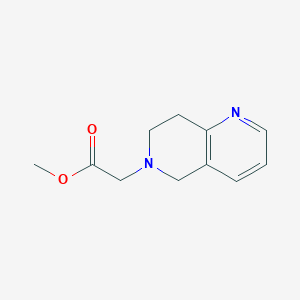
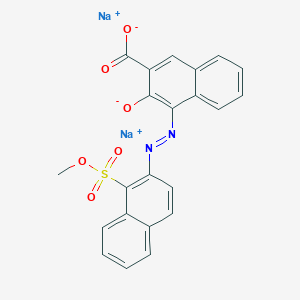
![Ethanamine, N-ethyl-N-[(ethylthio)methyl]-](/img/structure/B14169892.png)
![9-Methoxy-5-phenyl-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B14169904.png)

![N-{3-acetyl-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-1H-indol-5-yl}-4-tert-butylbenzenesulfonamide](/img/structure/B14169922.png)
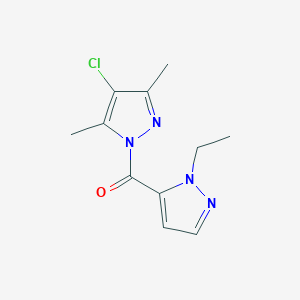

![3,7-Bis(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14169941.png)
